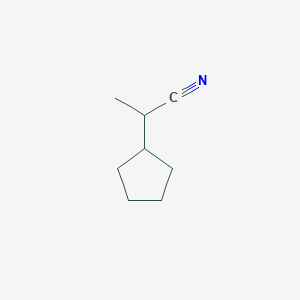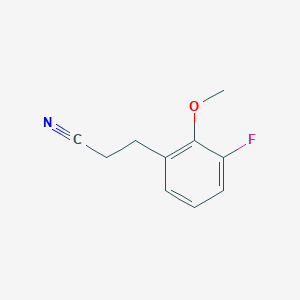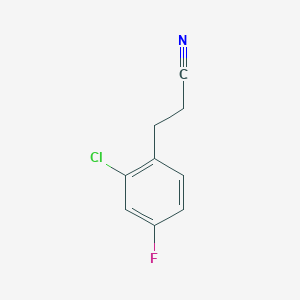
2-Cyclopentylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentylpropanenitrile is an organic compound with the molecular formula C9H15N. It features a cyclopentyl group attached to a propanenitrile moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 2-cyclopentylpropanenitrile involves the hydrolysis, amidation, and dehydration of 3-(4-halo-1H-pyrazol-1-yl)-3-cyclopentylpropionate. This process utilizes selective lipase in a phosphate buffer solution to achieve the desired product . Another method involves the synthesis of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-cyclopentylpropionitrile through a series of steps including hydrolysis and amidation .
Industrial Production Methods: The industrial production of this compound typically involves scalable processes with mild reaction conditions, readily available raw materials, and high yields. These methods are designed to be cost-effective and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopentylpropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
2-Cyclopentylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-cyclopentylpropanenitrile involves its interaction with specific molecular targets. For instance, in the context of pharmaceuticals, it can inhibit the activity of Janus Associated Kinases (JAKs), thereby modulating cytokine signaling pathways. This inhibition can lead to the suppression of inflammatory responses and the proliferation of certain cell types .
Comparación Con Compuestos Similares
- Cyclopentylacetonitrile
- Cyclopentylmethylamine
- Cyclopentylpropanoic acid
Comparison: 2-Cyclopentylpropanenitrile is unique due to its specific nitrile group attached to a cyclopentyl ring, which imparts distinct chemical properties and reactivity. Compared to cyclopentylacetonitrile, it has an additional carbon in the side chain, which can influence its reactivity and applications. Cyclopentylmethylamine and cyclopentylpropanoic acid, on the other hand, differ in their functional groups, leading to different chemical behaviors and uses .
Propiedades
Fórmula molecular |
C8H13N |
|---|---|
Peso molecular |
123.20 g/mol |
Nombre IUPAC |
2-cyclopentylpropanenitrile |
InChI |
InChI=1S/C8H13N/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-5H2,1H3 |
Clave InChI |
UIUQLPYCKLGRKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611800.png)


![N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline](/img/structure/B13611820.png)





